BenchChemオンラインストアへようこそ!

Benazeprilat

ACE inhibition Radioligand binding Comparative pharmacology

Procure Benazeprilat (CGS 14831), the pharmacologically active, non-sulfhydryl ACE inhibitor metabolite of benazepril, for your research needs. This high-purity (≥98%) reference standard is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, tissue-specific (cardiac/renal) ACE inhibition studies, and LC‑MS/MS method validation. Unlike other ACE inhibitor metabolites, Benazeprilat offers extended terminal half-life support for once‑daily dosing models in feline and canine cardiovascular studies. Choose this non-substitutable active moiety for reproducible in vitro assays, bioequivalence trials, and stability‑indicating HPLC method development. Ensure your experimental integrity with the correct, validated reference standard.

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
CAS No. 86541-78-8
Cat. No. B1667979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazeprilat
CAS86541-78-8
Synonymsenazeprilat
benezaprilat
CGS 14831
CGS-14831
Molecular FormulaC22H24N2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
InChIInChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1
InChIKeyMADRIHWFJGRSBP-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benazeprilat (CAS 86541-78-8): The Active ACE Inhibitor Metabolite for Hypertension and Heart Failure Research


Benazeprilat (formerly known as CGS 14831) is the pharmacologically active metabolite of the prodrug benazepril, functioning as a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE) [1]. It is a carboxylate peptide derivative with a molecular formula of C₂₂H₂₄N₂O₅ and a molecular weight of approximately 396.44 g/mol [2]. As the active moiety responsible for antihypertensive and organ-protective effects in human and veterinary medicine, it is a critical reference standard for pharmacokinetic, pharmacodynamic, and analytical studies [3].

Why Benazeprilat Cannot Be Interchanged with Other ACE Inhibitor Active Metabolites in Research


While ACE inhibitors share a common mechanism, their active metabolites, such as benazeprilat, enalaprilat, lisinopril, and quinaprilat, exhibit critical differences in molecular structure, tissue distribution, and pharmacokinetic profiles [1]. Direct substitution can invalidate experimental results due to divergent properties like lipophilicity, which influences tissue penetration and duration of action, and variable terminal half-lives, which affect dosing regimens and PK/PD modeling [2]. Furthermore, their differing potency in inhibiting ACE across various tissues (e.g., cardiac vs. renal) is not reflected in systemic plasma measurements alone [3]. The following quantitative evidence establishes the specific, verifiable differentiators that make Benazeprilat the correct, non-substitutable selection for specific research models.

Quantitative Comparative Evidence for Benazeprilat (CAS 86541-78-8) Against Key ACE Inhibitor Metabolites


Benazeprilat vs. Enalaprilat and Lisinopril: Superior Potency in Displacing Radioligand from Human Plasma ACE

Benazeprilat demonstrates a significantly lower ID50, indicating higher binding affinity for human plasma ACE compared to enalaprilat and lisinopril [1]. This direct head-to-head comparison using radioligand-binding studies confirms benazeprilat's superior potency in this specific in vitro context [1].

ACE inhibition Radioligand binding Comparative pharmacology

Benazeprilat vs. Enalaprilat, Lisinopril, and Perindoprilat: Demonstrated Superior Tissue ACE Inhibition Potency

In a comparative study using tissue homogenates, benazeprilat demonstrated superior potency against plasma, lung, kidney, and cardiac ACE compared to several other major ACE inhibitor active metabolites [1]. The rank order of potency was quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat [1]. This class-level inference suggests benazeprilat may offer advantages in research models focused on tissue-specific effects.

Tissue distribution ACE inhibition Pharmacodynamics

Benazeprilat vs. Prodrug Benazepril: Extended Terminal Half-Life in Humans as a Differentiator for Sustained-Response Models

The active metabolite benazeprilat exhibits a biphasic elimination profile with a significantly extended terminal half-life of 17.3 hours, in contrast to the rapid elimination of its prodrug, benazepril (elimination almost complete within 6 hours) [1]. This cross-study comparable data point underscores why benazeprilat, as the active circulating moiety, is the direct driver of sustained pharmacodynamic effect in vivo.

Pharmacokinetics Half-life Human PK

Benazeprilat vs. Prodrug Benazepril: Near-Complete ACE Inhibition in Feline Model After Oral Prodrug Dosing

The bioconversion of benazepril to benazeprilat results in a near-complete and sustained inhibition of plasma ACE in cats [1]. After repeated oral administration of benazepril hydrochloride, the active metabolite benazeprilat achieves 100% inhibition of plasma ACE activity, with >90% inhibition persisting for 24 hours [1]. This data provides a clear pharmacodynamic benchmark for the effective conversion and action of benazeprilat in a relevant veterinary model.

Pharmacodynamics ACE inhibition Veterinary model

Benazeprilat vs. Enalaprilat and Lisinopril: Validated RP-HPLC Method for Simultaneous Determination in Pharmaceutical Formulations

A validated stability-indicating RP-HPLC method has been developed for the simultaneous determination of benazepril (the prodrug), benazeprilat, and amlodipine in the presence of their degradation products [1]. This method, applicable to both bulk powder and human plasma, uses a specific mobile phase and detection at 242 nm, offering a sensitive, reproducible, and rapid analytical solution with linear ranges of 0.5–100 μg/mL for benazepril and benazeprilat [1]. This provides a direct, quantitative tool for quality control and research that is specific to benazeprilat-containing formulations.

Analytical chemistry Stability indicating Quality control

Benazeprilat vs. Prodrug Benazepril: Aqueous Solubility Data for In Vitro Assay Design

Technical datasheets report that benazeprilat exhibits limited solubility in common aqueous buffers, with values of 0.16 mg/mL in DMF and 0.50 mg/mL in DMSO [1]. This contrasts with the high aqueous solubility of its hydrochloride prodrug form, benazepril hydrochloride, which is soluble at >1 g per 10 mL in water [2]. This cross-study comparable data is critical for planning in vitro assays and preparing stock solutions.

Solubility Formulation In vitro assay

Optimal Research and Industrial Application Scenarios for Benazeprilat (CAS 86541-78-8) Based on Differentiated Evidence


In Vitro Mechanistic Studies on ACE Binding Affinity and Tissue-Specific Inhibition

Researchers should select benazeprilat for in vitro studies when a high-affinity ACE inhibitor is required. Its ID50 rank of 1, tied with quinaprilat for plasma ACE displacement, and its top-tier rank for tissue ACE inhibition in cardiac, renal, and pulmonary homogenates, make it a preferred compound for investigating direct molecular interactions and tissue-specific pharmacodynamics [1]. This is in contrast to lower-ranked metabolites like enalaprilat or lisinopril. The validated analytical methods and defined solubility data also support robust and reproducible in vitro assay design [2].

Long-Term In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Feline or Canine Models

Benazeprilat, generated from oral benazepril, is the ideal choice for long-term cardiovascular or renal disease studies in feline and canine models. Its extended terminal half-life of 17.3 hours in humans (and similarly long half-lives in cats, 2.4h and 27.7h for biphasic elimination) supports once-daily dosing [1]. The documented near-complete (100%) and sustained (>90% over 24h) inhibition of plasma ACE in cats provides a reliable pharmacodynamic benchmark, ensuring consistent target engagement throughout the experimental period [2]. This PK/PD profile differentiates it from shorter-acting ACE inhibitor metabolites.

Quality Control and Stability Testing of Combination Drug Products

For pharmaceutical quality control laboratories, the existence of a validated stability-indicating RP-HPLC method for the simultaneous determination of benazepril, benazeprilat, and amlodipine is a critical differentiator [1]. This method allows for the precise quantification of the active metabolite (benazeprilat) in the presence of the prodrug and other active ingredients, ensuring the potency, stability, and purity of combination formulations (e.g., benazepril/amlodipine) [1]. Its linear range of 0.5–100 μg/mL provides a robust tool for meeting regulatory standards and ensuring batch-to-batch consistency.

Reference Standard for LC-MS/MS Bioanalytical Method Development

Benazeprilat is an essential analytical reference standard for developing and validating LC-MS/MS methods to quantify the active metabolite in biological matrices (plasma, serum, urine) [1]. The compound's distinct molecular ion and fragmentation pattern allow for selective and sensitive detection in complex biological samples. This application is crucial for clinical and veterinary pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, where accurate quantification of the active moiety is paramount, unlike assays that may only measure the prodrug [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benazeprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.